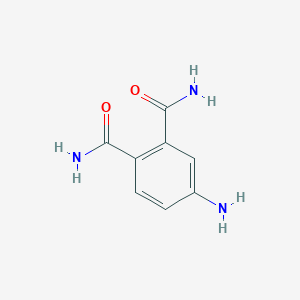

4-Aminophthalamide

Description

BenchChem offers high-quality 4-Aminophthalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophthalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGAQAGLUFPCCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Aminophthalamide from 4-Nitrophthalamide

Abstract

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 4-aminophthalamide from its precursor, 4-nitrophthalamide. The reduction of the aromatic nitro group is a pivotal transformation in organic synthesis, yielding a versatile intermediate for the production of pharmaceuticals, fluorescent dyes, and other fine chemicals.[1][2] This document explores the most prevalent and effective methodologies for this conversion, including catalytic hydrogenation and chemical reduction techniques. Each method is critically evaluated, balancing chemical principles with practical, field-proven insights. Detailed, step-by-step protocols are provided, alongside a comparative analysis of their respective advantages, limitations, and safety considerations to ensure a self-validating and robust experimental design.

Introduction: The Significance of 4-Aminophthalamide

4-Aminophthalamide is a valuable chemical intermediate, primarily owing to its bifunctional nature, possessing both a reactive amino group and a stable phthalimide core. This structure makes it a key building block in the synthesis of a diverse range of target molecules. Notably, it serves as an early-stage intermediate in the production of certain pharmaceuticals and is widely used in the development of fluorescent probes and dyes for biological and materials science applications.[1][3] The efficient and selective synthesis of 4-aminophthalamide is therefore a critical process for numerous research and industrial applications. The most common and direct route to this compound involves the reduction of the nitro group of the readily available 4-nitrophthalamide.[1]

Strategic Approaches to the Reduction of 4-Nitrophthalamide

The conversion of 4-nitrophthalamide to 4-aminophthalamide is fundamentally a reduction reaction targeting the nitro group (-NO₂) and transforming it into an amino group (-NH₂). The primary challenge lies in achieving high chemoselectivity, ensuring that the imide functionality remains intact under the reaction conditions. Several robust methods have been established for this transformation, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: A Clean and Efficient Route

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency, clean reaction profile, and the generation of water as the only stoichiometric byproduct.[4] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Mechanism: The process occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the catalyst, where it undergoes stepwise reduction by the hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[5][6]

Logical Relationship: Catalytic Hydrogenation Pathway

Caption: General workflow of catalytic hydrogenation.

Commonly used catalysts for this transformation include Palladium on carbon (Pd/C) and Raney Nickel.[1][4]

2.1.1. Palladium on Carbon (Pd/C)

Pd/C is often the catalyst of choice for nitro group reductions due to its high activity and selectivity.[4]

-

Expertise & Experience: The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or methanol, which can solubilize the starting material.[1] The process is exothermic and requires careful monitoring of temperature and pressure, especially in the initial stages.[1] Controlling these parameters is crucial for both safety and achieving a high yield and purity of the product.[7]

2.1.2. Raney Nickel

Raney Nickel is another effective catalyst for this hydrogenation. It is often used when trying to avoid dehalogenation in molecules containing halogen substituents.[4]

-

Trustworthiness: A key consideration when using Raney Nickel is its pyrophoric nature when dry. Therefore, it is always handled as a slurry in water or another solvent. The activity of Raney Nickel can vary between batches, so consistent catalyst quality is important for reproducible results.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophthalamide using 5% Pd/C

-

Vessel Preparation: To a suitable hydrogenation vessel, add 4-nitrophthalamide (e.g., 100 g).[1]

-

Solvent Addition: Add a polar solvent such as dimethylformamide (DMF) (e.g., 700 ml) to dissolve the starting material.[1]

-

Catalyst Charging: Carefully add 5% Palladium on carbon (e.g., 10 g, 50% wet) to the solution.[1]

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to an initial pressure of 20-40 psi.[1] Maintain the temperature between 20-30°C. The reaction is exothermic, and cooling may be necessary.[1]

-

Reaction Monitoring: After the initial exotherm subsides, the hydrogen pressure can be increased to 40-60 psi and the temperature to 40-50°C to drive the reaction to completion.[1] The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture while hot to remove the catalyst.[1]

-

Isolation: Remove the solvent from the filtrate under reduced pressure. Add water to the residue and stir.[1]

-

Purification: Collect the solid product by filtration, wash with water, and dry to obtain 4-aminophthalamide as a yellow crystalline solid.[1]

Chemical Reduction Methods

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when access to high-pressure hydrogenation equipment is limited. These methods employ stoichiometric or excess amounts of a reducing agent.

2.2.1. Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and effective reducing agent for aromatic nitro compounds.[8][9]

-

Mechanism: The reduction is thought to proceed via a single-electron transfer mechanism. In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[9] This radical transfers electrons to the nitro group, leading to its stepwise reduction to the amine.[9]

-

Expertise & Experience: This method is valued for its mild reaction conditions and high chemoselectivity, often tolerating other reducible functional groups like esters and ketones.[9][10] The reaction is typically performed in a biphasic system or a mixture of an organic solvent and water.[11]

Experimental Protocol: Reduction using Sodium Dithionite

-

Dissolution: Dissolve 4-nitrophthalamide in a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate) and water.

-

Reagent Preparation: In a separate flask, prepare an aqueous solution of sodium dithionite.

-

Reaction: Slowly add the sodium dithionite solution to the vigorously stirred solution of 4-nitrophthalamide. The reaction can be exothermic.[9]

-

Work-up: After the reaction is complete (monitored by TLC), separate the organic layer.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.[9]

-

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

2.2.2. Tin(II) Chloride (SnCl₂)

The reduction of aromatic nitro compounds using tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method.[4][12]

-

Mechanism: In an acidic medium, tin(II) is a potent reducing agent. The reaction proceeds through the transfer of electrons from Sn²⁺ to the protonated nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the anilinium salt.[5][6] A basic workup is then required to liberate the free amine.[5]

-

Trustworthiness: This method is highly effective but generates significant amounts of tin-containing waste, which requires proper disposal.[12] The workup can also be challenging due to the formation of tin hydroxides.[12]

Experimental Workflow: General Chemical Reduction

Caption: A generalized workflow for chemical reduction.

Comparative Analysis of Synthesis Methods

| Feature | Catalytic Hydrogenation (Pd/C) | Sodium Dithionite (Na₂S₂O₄) | Tin(II) Chloride (SnCl₂) |

| Principle | Heterogeneous catalysis | Chemical reduction | Chemical reduction |

| Reagents | H₂, Pd/C catalyst, solvent (e.g., DMF) | Na₂S₂O₄, solvent, water | SnCl₂, HCl, base for workup |

| Conditions | Elevated pressure (20-60 psi), moderate temperature (20-50°C)[1] | Atmospheric pressure, mild temperature | Reflux temperature, acidic conditions |

| Yield | High (typically >90%)[1] | Moderate to high | High |

| Byproducts | Water | Sulfur oxides | Tin salts |

| Advantages | High yield, clean reaction, catalyst can be recycled.[1] | Mild conditions, high chemoselectivity, no special pressure equipment needed.[9][10] | Reliable and effective method. |

| Disadvantages | Requires specialized high-pressure equipment, catalyst can be pyrophoric. | Can require large excess of reagent, potential for sulfur-containing impurities.[1] | Generates significant metallic waste, workup can be cumbersome.[12] |

Product Characterization

The successful synthesis of 4-aminophthalamide should be confirmed through various analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (around 293-295°C).[1]

-

Spectroscopy:

-

FTIR: The appearance of N-H stretching bands for the primary amine (typically in the region of 3300-3500 cm⁻¹) and the disappearance of the characteristic NO₂ stretching bands of the starting material.

-

¹H NMR: The appearance of a signal corresponding to the amino protons and characteristic shifts in the aromatic proton signals due to the change in the electronic nature of the substituent.

-

¹³C NMR: Characteristic shifts in the carbon signals of the aromatic ring.

-

-

Chromatography (TLC/HPLC): To assess the purity of the final product and to monitor the progress of the reaction.

Safety and Handling

5.1. 4-Nitrophthalamide (Starting Material):

-

Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]

-

Avoid breathing dust.[13]

-

Wear protective gloves, clothing, and eye/face protection.[13][15]

5.2. 4-Aminophthalamide (Product):

-

Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid inhalation of dust.

5.3. Reagents:

-

Hydrogen Gas: Highly flammable. Handle in an area free from ignition sources and use appropriate pressure-rated equipment.

-

Palladium on Carbon/Raney Nickel: Can be pyrophoric, especially when dry. Handle as a wet paste.

-

Sodium Dithionite: Can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. Handle in a well-ventilated fume hood.

-

Tin(II) Chloride and HCl: Corrosive. Handle with appropriate PPE.

General Precautions:

-

All reactions should be carried out in a well-ventilated fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[15]

-

Dispose of all chemical waste in accordance with local regulations.[15]

Conclusion

The synthesis of 4-aminophthalamide from 4-nitrophthalamide is a well-established and crucial transformation for obtaining a valuable chemical intermediate. Both catalytic hydrogenation and chemical reduction methods offer viable pathways, each with distinct advantages and operational considerations. Catalytic hydrogenation, particularly with Pd/C, generally provides a cleaner and higher-yielding process, though it necessitates specialized equipment. Chemical reduction methods, such as those employing sodium dithionite, offer a milder and more accessible alternative. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. Adherence to rigorous experimental protocols and safety guidelines is paramount for achieving a successful and safe synthesis.

References

- Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.

- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.

- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.

- Fiveable. (n.d.). Sodium Dithionite Definition.

- Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.

- Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.

- Google Patents. (2004).

- MDPI. (n.d.).

- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.

- Sciencemadness.org. (2011).

- Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2025).

- Loba Chemie. (2015). 4-NITROPHTHALIC ACID FOR SYNTHESIS MSDS.

- ChemicalBook. (2024).

- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.

- Guidechem. (n.d.).

- PubMed. (2020). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides.

- YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.

Sources

- 1. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 7. youtube.com [youtube.com]

- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Purification of 4-Aminophthalamide Crystals

Introduction

4-Aminophthalamide, systematically known as 5-aminoisoindole-1,3-dione, is a pivotal molecule in the landscape of chemical research and development.[] Its unique photophysical properties, stemming from a compact and environmentally sensitive fluorophore, make it an invaluable tool in the synthesis of advanced fluorescent probes for biological imaging and sensing applications.[2][3] Furthermore, it serves as a critical intermediate in the synthesis of dyes and other functional organic materials.[4]

The efficacy of 4-Aminophthalamide in these sophisticated applications is intrinsically linked to its purity. The presence of residual starting materials, side-products, or solvent impurities can drastically alter its fluorescence characteristics, compromise reaction yields, and introduce artifacts in experimental data. Therefore, a robust and verifiable purification protocol is not merely a procedural step but a foundational requirement for generating reliable and reproducible scientific outcomes.

This guide provides a comprehensive, technically-grounded protocol for the purification of 4-Aminophthalamide crystals. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles governing each stage of the process, from solvent selection to final purity validation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to empower them to achieve the highest possible material purity.

Chapter 1: Physicochemical Profile of 4-Aminophthalamide

A thorough understanding of the molecule's properties is the cornerstone of an effective purification strategy. The interplay of its structure, polarity, and intermolecular forces dictates its behavior in various solvent systems.

The structure of 4-Aminophthalamide features a planar aromatic phthalimide ring system with both hydrogen bond donor groups (the amino -NH₂ and imide -NH) and hydrogen bond acceptor groups (the carbonyl C=O).[5] These features facilitate strong intermolecular hydrogen-bonding interactions, which contribute to its crystalline nature and influence its solubility.[5]

| Property | Value | Source |

| Systematic Name | 5-aminoisoindole-1,3-dione | [][5] |

| Molecular Formula | C₈H₆N₂O₂ | [] |

| Molecular Weight | 162.15 g/mol | [] |

| Appearance | Yellow crystalline solid/powder | [4][6] |

| Melting Point | 293-295 °C | [7] |

Solubility Characteristics

Solubility is the most critical parameter for developing a crystallization protocol. While comprehensive numerical data is sparse in the literature, experimental synthesis procedures provide critical clues. 4-Aminophthalamide is typically synthesized from 4-nitrophthalimide in polar aprotic solvents like Dimethylformamide (DMF) and subsequently precipitated by adding water.[4][7] This indicates high solubility in hot DMF and poor solubility in water, making water an effective anti-solvent.

| Solvent | Solubility Profile | Rationale & Application |

| Dimethylformamide (DMF) | Good, especially when heated | A common reaction solvent; suitable for initial dissolution in recrystallization.[4] |

| Water | Poor | Used as an anti-solvent to precipitate the product from a reaction mixture.[4][7] |

| Alcohols (Methanol, Ethanol) | Sparingly Soluble | Can be used as a washing solvent or as a component in a mixed-solvent recrystallization.[4] |

| Acetone, Ethyl Acetate | Likely Sparingly Soluble | The related 4-Amino-N-methylphthalimide shows solubility in these solvents.[8] |

Chapter 2: The Core Protocol: Recrystallization

Recrystallization is the most powerful and widely used technique for purifying crystalline solids.[9] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process dissolves the compound in a minimal amount of hot solvent, and upon slow cooling, the compound's solubility decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[10][11]

The Logic of Solvent Selection

The success of recrystallization hinges entirely on the selection of an appropriate solvent or solvent system. The chosen solvent should exhibit a steep solubility curve for 4-Aminophthalamide—dissolving it completely at high temperatures but very little at low temperatures to ensure high recovery.[12]

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Based on its properties, a mixed-solvent system of Dimethylformamide (DMF) and water is highly effective for 4-Aminophthalamide.

Step-by-Step Recrystallization Protocol

This protocol is designed to maximize both purity and yield.

Materials:

-

Crude 4-Aminophthalamide

-

Dimethylformamide (DMF)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution: Place the crude 4-Aminophthalamide (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of DMF (e.g., 20-25 mL) and begin heating the mixture to approximately 80-90 °C with gentle stirring. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[10] Add more DMF dropwise only if necessary. An excess of solvent will reduce the final yield.[11]

-

Decolorization (Optional): If the solution is highly colored due to organic impurities, remove it from the heat and add a very small amount (e.g., 0.1 g) of activated charcoal.[13] Swirl the flask for a few minutes. The charcoal adsorbs colored impurities.

-

Hot Filtration (if charcoal was used): If charcoal was added, it must be removed while the solution is hot to prevent premature crystallization of the product.[13] Set up a gravity filtration system with a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent crystals from forming in the funnel.[9] Filter the hot solution quickly into the clean, pre-heated flask.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it allows for the formation of a more perfect crystal lattice, which selectively excludes impurity molecules.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[12]

-

Isolation and Washing: Collect the yellow crystals by vacuum filtration using a Büchner funnel.[12] Ensure the filter paper is wetted with cold water and a good seal is formed before pouring the crystal slurry. Wash the collected crystals with a small amount of ice-cold deionized water to rinse away the DMF and any dissolved impurities.[9] Follow this with a wash of a small amount of cold ethanol to help displace the water and speed up drying. Using ice-cold solvent for washing is critical to avoid redissolving the purified product.[10]

-

Drying: Continue to pull a vacuum over the crystals in the funnel to remove as much solvent as possible. Transfer the crystalline cake to a watch glass and dry to a constant weight, preferably in a vacuum oven at 60-70 °C.[4]

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Solution(s) |

| Oiling Out | Solution is supersaturated; impurities are lowering the melting point; solvent boiling point is too high. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[13] |

| No Crystals Form | Solution is not saturated (too much solvent used); supersaturation. | Try scratching the inside of the flask with a glass rod to provide a nucleation site. Add a tiny "seed" crystal of pure product. If too much solvent was used, carefully evaporate some solvent and cool again.[12] |

| Poor Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Adhere strictly to using the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.[10][11] Ensure filtration apparatus is pre-heated. |

Chapter 3: Purity Validation: A Self-Validating System

A single purification step is never assumed to be 100% effective. Purity must be rigorously verified using a combination of orthogonal analytical methods.[14] This multi-pronged approach ensures the trustworthiness of the final product.

Caption: Workflow for the purification and validation of 4-Aminophthalamide.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick purity assessment. A single spot for the purified product, with a different Rf value from any spots in the crude material lane, indicates successful purification. It is also used to monitor the progress of reactions.[15][16]

-

Typical System: Silica gel plate; Mobile phase: Ethyl Acetate/Hexane (e.g., 7:3 v/v) or Dichloromethane/Methanol (e.g., 95:5 v/v). Visualization under UV light (254 nm).

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[14] A high-purity sample will show a single major peak, and the area percentage of this peak can be used to determine the purity level, which is often expected to be >98% for research applications.[6]

Physical and Spectroscopic Characterization

-

Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range. The purified 4-Aminophthalamide should melt sharply within the 293-295 °C range.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the identity of the compound by identifying its key functional groups. Expected peaks include N-H stretches for the amine and imide, and strong C=O stretches for the imide carbonyls.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the precise molecular structure and detecting any structurally similar impurities that might co-crystallize with the product.[15][17]

Conclusion

The purification of 4-Aminophthalamide is a systematic process that relies on a solid understanding of its physicochemical properties. The recrystallization protocol detailed in this guide, utilizing a DMF/water solvent system, is a robust and reliable method for achieving high-purity crystalline material. However, the protocol's success is not complete without rigorous analytical validation. By employing a suite of orthogonal techniques—including TLC, HPLC, melting point analysis, and spectroscopy—researchers can establish a self-validating system that ensures the integrity of their material. This meticulous approach to purification and characterization is fundamental to producing high-quality, reliable data in all subsequent applications.

References

-

Hofmann, F., Ashfaq, M., & Gatterdam, V. (2019). 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. ChemBioChem, 21(5), 618-622. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

-

ResearchGate. (2008). 4-Aminophthalimide. Available at: [Link]

-

Sarkar, M., & Samanta, A. (2008). 4-Aminophthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1752. Available at: [Link]

-

BioCrick. (n.d.). 4-Amino-N-methylphthalimide. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

-

California State University, Stanislaus. (n.d.). Recrystallization. Available at: [Link]

- Google Patents. (2004). A process for the preparation of 3-and 4-aminophthalimide. (WO2004043919A1).

-

Hofmann, F., Ashfaq, M., & Gatterdam, V. (2019). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides. ChemBioChem, 21(5), 618-622. Available at: [Link]

-

California State University, Long Beach. (n.d.). Recrystallization. Department of Chemistry and Biochemistry. Available at: [Link]

-

Lin, Y.-C., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(10), 2673. Available at: [Link]

-

John, J., et al. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 624-640. Available at: [Link]

-

AmritaCREATE. (2017, February 8). Purification of Impure Samples by Crystallization. YouTube. Available at: [Link]

-

Popova, J., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 65(1), 11-17. Available at: [Link]

-

Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25. Available at: [Link]

-

Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 4(4). Available at: [Link]

-

Kumar, V. (2021). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. Available at: [Link]

-

Gaina, L., et al. (2011). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Revista de Chimie, 62(6), 643-647. Available at: [Link]

Sources

- 2. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 5. 4-Aminophthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminophthalamide (115581-96-9) for sale [vulcanchem.com]

- 7. 4-Aminophthalimide | 3676-85-5 [chemicalbook.com]

- 8. 4-Amino-N-methylphthalimide | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. ptfarm.pl [ptfarm.pl]

- 17. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-Aminophthalamide: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize 4-Aminophthalamide (4-AP), a fluorescent molecule of significant interest in chemical biology and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into the spectroscopic analysis of this versatile fluorophore.

Introduction: The Significance of 4-Aminophthalamide

4-Aminophthalamide (4-AP) is a prominent fluorescent compound widely utilized as a molecular probe in diverse scientific domains, including biological systems, polymers, and nanomaterials.[1] Its utility stems from its sensitivity to the local environment, which is reflected in its photophysical properties. The structure of 4-AP, featuring both electron-donating (amino) and electron-accepting (phthalimide) moieties, gives rise to a significant change in its electronic distribution upon photoexcitation.[1][2] This intramolecular charge transfer (ICT) character is the primary origin of its pronounced solvatochromism—a notable shift in its absorption and emission spectra with changes in solvent polarity.[1][2]

Furthermore, 4-AP's structural similarity to nucleic acid bases and its approximate isosterism to tryptophan make it a valuable tool for probing biological microenvironments.[1][3] Its fluorescence is highly sensitive to hydrogen bonding interactions and the polarity of its surroundings, making it an effective sensor for local changes within complex systems.[2][4] This guide will delve into the core spectroscopic techniques essential for a thorough characterization of 4-AP, providing the "why" behind the "how" of experimental design and data interpretation.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is the foundational technique for investigating the electronic transitions of 4-AP. The absorption spectrum reveals the wavelengths of light the molecule absorbs to move from its ground electronic state to various excited states.

Principles and Experimental Causality

The UV-Vis absorption spectrum of 4-AP typically displays two main absorption bands.[1] The lower energy band, observed at longer wavelengths (around 360 nm), is attributed to the S₀ → S₁ intramolecular charge transfer (ICT) transition.[1] The higher energy band at shorter wavelengths (around 310 nm) corresponds to the S₀ → S₂ (ππ*) transition.[1] The choice of solvent is a critical experimental parameter due to 4-AP's strong solvatochromism. In polar solvents, the absorption spectrum can exhibit shifts due to the differential stabilization of the ground and excited states.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of 4-AP in a high-purity solvent (e.g., spectroscopic grade acetonitrile or methanol). A typical concentration is in the micromolar range (e.g., 10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

Solvent Selection: To investigate solvatochromism, prepare solutions in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, and water).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorption spectrum of the 4-AP solution over a wavelength range of approximately 250 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

-

Data Analysis: Plot the absorbance as a function of wavelength. Tabulate the λmax values for each solvent to illustrate the solvatochromic shifts.

Data Presentation: UV-Vis Absorption Data

| Solvent | Dielectric Constant (ε) | S₀ → S₁ λmax (nm) | S₀ → S₂ λmax (nm) |

| Acetonitrile | 37.5 | ~360 | ~310 |

| Methanol | 32.7 | ~360 | ~310 |

Note: The exact λmax values can vary slightly depending on the specific experimental conditions.[1]

Fluorescence Spectroscopy: Unveiling the Emissive Properties

Fluorescence spectroscopy is paramount for characterizing the emissive nature of 4-AP, providing insights into its excited-state dynamics and environmental sensitivity.

Principles and Experimental Causality

Upon excitation to an excited electronic state, 4-AP can relax to the ground state by emitting a photon. This emission is highly sensitive to the solvent environment. The large change in dipole moment between the ground and excited states leads to significant Stokes shifts (the difference between the absorption and emission maxima), which are particularly pronounced in polar solvents.[2] The fluorescence quantum yield of 4-AP is also strongly solvent-dependent, typically being high in non-polar aprotic solvents and decreasing dramatically in protic solvents.[1][2] This quenching in protic solvents is attributed to efficient non-radiative decay pathways facilitated by hydrogen bonding.[5]

A topic of considerable investigation and debate for 4-AP is the possibility of excited-state intramolecular proton transfer (ESIPT).[1][6] This process, if it occurs, would involve the transfer of a proton in the excited state, leading to a tautomeric form with distinct emissive properties. While some studies have suggested solvent-assisted ESIPT, others have refuted this, attributing the observed photophysics to other phenomena like specific hydrogen bonding interactions.[1][5][7] Time-resolved fluorescence spectroscopy is a powerful tool to investigate these dynamics.

Experimental Protocol: Steady-State and Time-Resolved Fluorescence

Steady-State Fluorescence:

-

Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer.

-

Data Acquisition:

-

Select an excitation wavelength corresponding to the S₀ → S₁ absorption maximum.

-

Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 380 nm to 700 nm).

-

Determine the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination:

-

Measure the integrated fluorescence intensity of the 4-AP solution and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions.

-

Calculate the quantum yield (ΦF) using the comparative method.

-

Time-Resolved Fluorescence:

-

Instrumentation: Employ a time-correlated single-photon counting (TCSPC) system.

-

Data Acquisition:

-

Excite the sample with a pulsed laser source at the S₀ → S₁ absorption maximum.

-

Collect the fluorescence decay profile at the emission maximum.

-

-

Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τF). Multi-exponential decays may indicate the presence of different emissive species or complex excited-state processes.

Data Presentation: Fluorescence Properties

| Solvent | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| Aprotic Solvents (general) | Varies | Varies | 0.63 - 0.76 | Varies |

| Methanol (CH₃OH) | Varies | Varies | 0.1 | ~7 |

| Deuterated Methanol (CD₃OD) | Varies | Varies | ~0.3 | ~14 |

Note: The Stokes shift is calculated from the absorption and emission maxima. The data for methanol and deuterated methanol highlight the significant solvent isotope effect on the quantum yield and lifetime, suggesting the involvement of the solvent's exchangeable protons in non-radiative decay pathways.[1]

Visualization: Spectroscopic Analysis Workflow

Sources

- 1. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy [mdpi.com]

- 2. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the 4-aminophthalimide spectral properties by hydrogen bonds in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Does excited-state proton-transfer reaction contribute to the emission behaviour of 4-aminophthalimide in aqueous media? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does excited-state proton-transfer reaction contribute to the emission behaviour of 4-aminophthalimide in aqueous media? | Semantic Scholar [semanticscholar.org]

Solvatochromic properties of 4-Aminophthalamide in polar solvents

An In-Depth Technical Guide to the Solvatochromic Properties of 4-Aminophthalimide in Polar Solvents

Abstract

4-Aminophthalimide (4-AP) is a quintessential fluorescent probe renowned for its pronounced positive solvatochromism, exhibiting significant shifts in its emission spectra in response to the polarity of its environment. This behavior stems from a substantial increase in its dipole moment upon photoexcitation, leading to pronounced interactions with surrounding solvent molecules. This technical guide provides a comprehensive exploration of the principles, experimental investigation, and data analysis of 4-AP's solvatochromic properties, with a specific focus on polar solvents. Authored for researchers, chemists, and drug development professionals, this document offers a blend of foundational theory and practical, field-proven protocols. We delve into the causality behind experimental design, present detailed methodologies for spectroscopic analysis, and provide a framework for interpreting the resulting data, including the application of the Lippert-Mataga model to quantify changes in the excited-state dipole moment.

Introduction: The Significance of 4-Aminophthalimide as a Solvatochromic Probe

Solvatochromism—the change in a substance's color or spectral properties with a change in solvent polarity—is a powerful phenomenon for probing solute-solvent interactions.[1] Dyes that exhibit strong solvatochromism serve as invaluable molecular probes to characterize the polarity of microenvironments, from simple solvent mixtures to complex biological systems like protein binding sites and cell membranes.

4-Aminophthalimide (4-AP) stands out as a canonical example of a solvatochromic and solvatofluorochromic dye.[2][3] Its photophysical properties are acutely sensitive to the surrounding medium, particularly in polar and protic solvents.[4][5] Upon excitation with UV light, the 4-AP molecule undergoes an intramolecular charge transfer (ICT), shifting electron density from the amino group to the phthalimide carbonyl groups. This creates a highly polar excited state (S₁) with a significantly larger dipole moment than the ground state (S₀).[5]

In polar solvents, this larger excited-state dipole moment induces a reorientation of the surrounding solvent molecules, leading to a stabilization of the S₁ state. This stabilization lowers the energy of the emitted photon, resulting in a pronounced red-shift (bathochromic shift) in the fluorescence spectrum. The magnitude of this shift, known as the Stokes shift, directly correlates with the polarity and hydrogen-bonding capability of the solvent.[4][6] This robust and sensitive response makes 4-AP an ideal tool for fundamental studies in physical chemistry and a practical probe in applied sciences.

Theoretical Underpinnings of Solvatochromism

The interaction between a solute and the surrounding solvent is a complex interplay of forces. For a solvatochromic probe like 4-AP, the most critical interaction is the dipole-dipole interaction between the probe and the polar solvent molecules.

The Franck-Condon Principle and Solvent Relaxation

According to the Franck-Condon principle, electronic transitions (absorption and emission) occur on a much faster timescale (~10⁻¹⁵ s) than molecular motions, including the reorientation of solvent molecules (~10⁻¹² to 10⁻¹⁰ s).

-

Absorption (Excitation): When a 4-AP molecule absorbs a photon, it transitions from the ground state (S₀) to the Franck-Condon excited state (S₁'). At this instant, the surrounding solvent cage is still oriented to optimally solvate the less polar ground state.

-

Solvent Relaxation: Before fluorescence can occur, the polar solvent molecules reorient themselves to stabilize the newly formed, highly polar excited state. This process lowers the energy of the excited state from S₁' to the relaxed state, S₁.[7]

-

Emission (Fluorescence): The molecule then emits a photon to return to the Franck-Condon ground state (S₀'), which is now surrounded by a solvent cage optimized for the excited state. This is followed by solvent relaxation back to the initial ground state configuration.

The energy difference between the absorbed and emitted photons is the Stokes shift. In polar solvents, the significant energy lowering due to solvent relaxation around the excited state results in a large Stokes shift.[8]

Caption: Energy level diagram illustrating positive solvatochromism in 4-AP.

The Lippert-Mataga Equation

To quantify the change in dipole moment upon excitation, the Lippert-Mataga equation provides a powerful model.[7][9] It relates the Stokes shift (in wavenumbers, cm⁻¹) to the dielectric constant (ε) and refractive index (n) of the solvent:

ν̄ₐ - ν̄ₑ = (2/hc) * [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] * ( (μₑ - μ₉)² / a³ ) + constant

Where:

-

ν̄ₐ and ν̄ₑ are the wavenumbers of absorption and emission maxima.

-

h is Planck's constant, and c is the speed of light.

-

ε and n are the solvent's dielectric constant and refractive index.

-

μₑ and μ₉ are the dipole moments of the excited and ground states.

-

a is the Onsager cavity radius of the solute.

A plot of the Stokes shift (ν̄ₐ - ν̄ₑ) against the solvent polarity function [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] should yield a straight line. The slope of this line is directly proportional to the square of the change in dipole moment (μₑ - μ₉)², allowing for its experimental determination.[10][11]

Synthesis of 4-Aminophthalimide

While 4-Aminophthalimide is commercially available, understanding its synthesis provides valuable context. A common and robust laboratory-scale synthesis involves the reduction of 4-nitrophthalimide.[12]

-

Starting Material: The synthesis typically begins with 4-nitrophthalimide.

-

Reduction: The nitro group is reduced to an amino group. A widely used method is catalytic hydrogenation. 4-nitrophthalimide is dissolved in a suitable solvent like dimethylformamide (DMF), and a catalyst such as Raney Nickel is added.[12] The mixture is then subjected to hydrogen gas under pressure.

-

Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from water or an appropriate solvent mixture, to yield 4-aminophthalimide as a yellow crystalline solid.[12]

Experimental Protocol for Measuring Solvatochromic Properties

This section provides a detailed, step-by-step methodology for characterizing the solvatochromic behavior of 4-AP. The protocol is designed to be self-validating, ensuring reproducibility and accuracy.

Materials and Equipment

-

Solute: 4-Aminophthalimide (purity > 98%)

-

Solvents: A range of high-purity, spectroscopic grade polar solvents (e.g., Dioxane, Acetonitrile, Ethanol, Methanol, Water). Using spectroscopic grade is critical to avoid interference from fluorescent impurities.

-

Volumetric Flasks: Class A, various sizes (10 mL, 25 mL, 50 mL).

-

Pipettes: Calibrated micropipettes.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.

-

Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorescence Spectrophotometer (Spectrofluorometer)

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for solvatochromic analysis of 4-AP.

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of 4-aminophthalimide.

-

Prepare a 1.0 mM stock solution in a solvent in which 4-AP is readily soluble and relatively non-polar, such as dioxane or acetonitrile. Causality: A stock solution allows for precise and repeatable preparation of dilute samples and minimizes weighing errors.

-

-

Preparation of Working Solutions:

-

For each polar solvent to be tested, prepare a dilute working solution (e.g., 5-10 µM) from the stock solution. For instance, add 50 µL of the 1.0 mM stock to a 10 mL volumetric flask and fill to the mark with the target solvent.

-

Causality: Concentrations are kept low (absorbance < 0.1 at λₘₐₓ) to avoid inner filter effects and concentration-dependent phenomena that can distort spectral measurements, particularly in fluorescence.[13]

-

-

UV-Visible Absorption Spectroscopy:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stable output.

-

Fill a quartz cuvette with the pure solvent to be tested and record a baseline (blank) spectrum.[14]

-

Rinse the cuvette with the corresponding 4-AP working solution before filling it.

-

Measure the absorption spectrum of the 4-AP solution over a suitable range (e.g., 250-500 nm).

-

Record the wavelength of maximum absorbance, λₐₑₛ(max).

-

-

Fluorescence Emission Spectroscopy:

-

Turn on the spectrofluorometer and allow for lamp stabilization.

-

Set the excitation wavelength to the λₐₑₛ(max) determined in the previous step. Causality: Exciting at the absorption maximum ensures the most efficient fluorescence emission.

-

Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Record a blank spectrum using a cuvette filled with the pure solvent to check for fluorescent impurities or Raman scattering.

-

Measure the fluorescence emission spectrum of the 4-AP working solution. The scan range should be significantly red-shifted from the excitation wavelength (e.g., 400-700 nm).

-

Record the wavelength of maximum emission, λₑₘ(max).

-

-

Repeat for All Solvents: Repeat steps 3 and 4 for each polar solvent in your series.

Results and Data Analysis

The collected data should be organized systematically to observe trends and perform quantitative analysis.

Tabulation of Spectroscopic Data

Summarize the absorption and emission maxima for 4-AP in a table. Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹).

Table 1: Photophysical Properties of 4-Aminophthalimide in Various Polar Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λₐₑₛ(max) (nm) | λₑₘ(max) (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Polarity Function (Δf) |

| Dioxane | 2.21 | 1.422 | ~360 | ~450 | ~90 | ~4444 | 0.021 |

| Acetonitrile | 37.5 | 1.344 | ~370 | ~490 | ~120 | ~5215 | 0.305 |

| Ethanol | 24.5 | 1.361 | ~375 | ~530 | ~155 | ~6143 | 0.289 |

| Methanol | 32.7 | 1.329 | ~378 | ~540 | ~162 | ~6379 | 0.309 |

| Water | 80.1 | 1.333 | ~380 | ~550 | ~170 | ~6594 | 0.320 |

Note: The spectral data are representative values compiled from literature trends.[3][5][6] Actual experimental values may vary slightly. The polarity function Δf is calculated using the formula in section 2.2.

Discussion of Trends: The data clearly demonstrates positive solvatochromism. As the solvent polarity increases from dioxane to water, both the absorption and emission maxima show a bathochromic (red) shift. However, the shift in the emission spectrum is far more dramatic.[15] This leads to a substantial increase in the Stokes shift, from ~90 nm in dioxane to ~170 nm in water, confirming that the excited state is significantly more polar and is stabilized to a greater extent by polar solvents.[4] Protic solvents like ethanol, methanol, and water, which can act as hydrogen bond donors, show the largest shifts, indicating that specific hydrogen bonding interactions further stabilize the charge-separated excited state.[4]

Lippert-Mataga Analysis

-

Calculate Parameters: Convert the Stokes shift from nm to wavenumbers (cm⁻¹): Δν̄ = (1/λₐₑₛ - 1/λₑₘ) * 10⁷. Calculate the solvent polarity function (Δf) for each solvent.

-

Plot the Data: Create a scatter plot of the Stokes shift (Δν̄) on the y-axis versus the polarity function (Δf) on the x-axis.

-

Calculate Change in Dipole Moment (Δμ): From the slope of the line, the change in dipole moment can be estimated if the Onsager cavity radius (a) is known (it can be calculated from molecular volume).

Conclusion

4-Aminophthalimide is an exemplary fluorescent probe whose photophysical properties are exquisitely sensitive to the polarity of its solvent environment. This guide has detailed the theoretical basis for its strong positive solvatochromism, rooted in the significant increase of its dipole moment upon photoexcitation. The provided experimental workflow offers a robust and validated method for systematically investigating these properties. By measuring absorption and emission spectra across a range of polar solvents and applying the Lippert-Mataga analysis, researchers can not only visualize but also quantify the intricate solute-solvent interactions at a molecular level. These principles and techniques are fundamental for professionals in materials science, analytical chemistry, and drug development who utilize fluorescent probes to explore and characterize complex chemical and biological systems.

References

- Kristóf, J., et al. (2013). Synthesis of 4‐Aminophthalimide and 2,4-Diaminopyrimidine C‐Nucleosides as Isosteric Fluorescent DNA Base.

- Bhattacharyya, K., & Chowdhury, M. (2002). Dynamic Solvation of Aminophthalimides in Solvent Mixtures. The Journal of Physical Chemistry A.

- Hocek, M., et al. (2013). Synthesis of 4-Aminophthalimide and 2,4-Diaminopyrimidine C-Nucleosides as Isosteric Fluorescent DNA Base Substitutes. The Journal of Organic Chemistry.

- Google Patents. (2004). A process for the preparation of 3-and 4-aminophthalimide. WO2004043919A1.

- Yamashita, T., et al. (Year not specified). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences.

- Ahmed, H. I., et al. (2023). The molecular structure of phthalimide and 4-Aminophthalimide.

- Krystkowiak, E., et al. (2025). Origin of the strong effect of protic solvents on the emission spectra, quantum yield of fluorescence and fluorescence lifetime of 4-aminophthalimide.

- Aramendía, P. F., et al. (Year not specified). Reply to “Comment on 'An Interesting Case Where Water Behaves as a Unique Solvent. 4-Aminophthalimide Emission Profile to Monitor Aqueous Environment'”. The Journal of Physical Chemistry B.

- Machado, V. G. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI.

- Ferreira, L. F. V., et al. (Year not specified). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.

- Matvienko, D. A., & Matvienko, V. N. (2006). Quadrupolar solvatochromism: 4-amino-phthalimide in toluene. AIP Publishing.

- Supporting Information. (Year not specified). The Royal Society of Chemistry.

- Kowalska, J., et al. (Year not specified). Lippert-Mataga plot for the dependence of the difference between the...

- Nuñez-Vergara, L. J., et al. (Year not specified). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Repositorio Académico - Universidad de Chile.

- Lavis, L. D., & Raines, R. T. (Year not specified). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI.

- Virtual Labs. (Year not specified). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 8. pubs.aip.org [pubs.aip.org]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes [mdpi.com]

- 12. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Aminophthalamide Derivatives: Synthesis, Properties, and Applications

Abstract

The 4-aminophthalamide scaffold, a highly versatile and tunable chemical entity, has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique photophysical properties, characterized by strong fluorescence and pronounced solvatochromism, have established its derivatives as exceptional fluorescent probes for elucidating complex biological processes. Furthermore, the inherent biological activity of the phthalimide core has spurred the development of a diverse array of derivatives exhibiting potent anticancer, anti-plasmodial, and antimicrobial activities. This technical guide provides a comprehensive overview of the 4-aminophthalamide core, detailing its synthesis, the chemical architecture of its key derivatives, and their multifaceted applications. We delve into the causality behind experimental choices in synthetic protocols and explore the mechanisms underpinning their biological and photophysical functions, offering field-proven insights for researchers, scientists, and drug development professionals.

The 4-Aminophthalamide Core: A Privileged Scaffold

At the heart of this class of compounds is the 4-aminophthalamide (systematically named 5-aminoisoindole-1,3-dione) moiety.[1] This structure is characterized by a phthalimide ring system with an amino group at the fourth position of the benzene ring. This seemingly simple arrangement gives rise to a molecule with a unique electronic profile. The electron-donating amino group in conjugation with the electron-withdrawing imide functionality creates an intramolecular charge transfer (ICT) character, which is fundamental to its remarkable photophysical properties.

The molecular structure features a planar aromatic system, and its molecules in a crystalline state are organized through N—H⋯O intermolecular hydrogen-bonding interactions.[1] This capacity for hydrogen bonding plays a crucial role in its interactions with biological macromolecules and its response to different solvent environments.

Synthetic Strategies: Building the 4-Aminophthalamide Framework

The synthesis of 4-aminophthalamide derivatives can be approached through several strategic pathways, primarily focusing on the initial construction of the core followed by diversification.

Synthesis of the 4-Aminophthalamide Core

The most common and efficient route to the 4-aminophthalamide core begins with the nitration of phthalic anhydride, followed by reaction with an amine to form the corresponding N-substituted 4-nitrophthalimide. The crucial step is the subsequent reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 4-Aminophthalimide

-

Nitration of Phthalic Anhydride: Phthalic anhydride is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to yield 4-nitrophthalic acid.

-

Imide Formation: The resulting 4-nitrophthalic acid is then reacted with urea or an appropriate amine under thermal conditions to form 4-nitrophthalimide.

-

Reduction of the Nitro Group: 4-nitrophthalimide is dissolved in a suitable solvent (e.g., ethanol, dimethylformamide) and subjected to reduction. Common reducing agents include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel).[2]

-

Isolation and Purification: The resulting 4-aminophthalimide is isolated by filtration and can be purified by recrystallization to yield a crystalline solid.

The choice of reducing agent and reaction conditions is critical to achieving high yields and purity. Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher efficiency.

Caption: General synthetic workflow for 4-aminophthalamide derivatives.

Derivatization Strategies

The true versatility of the 4-aminophthalamide scaffold lies in the ease with which it can be derivatized at two key positions: the imide nitrogen and the 4-amino group.

-

N-Substitution: The imide proton is acidic and can be readily deprotonated with a mild base, followed by reaction with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) to introduce diverse functionalities. This approach is a variation of the well-known Gabriel synthesis.[3][4]

-

4-Amino Group Modification: The 4-amino group can be alkylated, acylated, or used as a nucleophile in condensation reactions to attach other molecular fragments.

These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties, which in turn modulates its photophysical characteristics and biological activity.

Photophysical Properties and Applications as Fluorescent Probes

4-Aminophthalamide derivatives are renowned for their strong fluorescence and sensitivity to the local environment, making them exceptional fluorescent probes.[5][6]

Solvatochromism

A key feature of these compounds is their pronounced positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) with increasing solvent polarity.[7] This phenomenon is attributed to the larger dipole moment of the excited state compared to the ground state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for fluorescence emission.

Caption: Solvatochromism in 4-aminophthalamide derivatives.

This sensitivity to the microenvironment has been exploited in the design of fluorescent probes to study biological systems, such as the polarity of transmembrane domains of proteins.[5] By incorporating a 4-aminophthalamide-containing amino acid into a peptide sequence, the local environment can be monitored through changes in the fluorescence emission spectrum.[5]

Quantitative Photophysical Data

The photophysical properties of 4-aminophthalamide derivatives can be finely tuned through chemical modification. The table below summarizes key data for representative derivatives.

| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |

| 4-Aminophthalimide | Dioxane | 370 | 460 | 0.60 | [7] |

| 4-Aminophthalimide | Methanol | 380 | 538 | 0.15 | [7] |

| 4-Amino-N-methylphthalimide | Toluene | ~380 | ~480 | - | [8] |

| 4-Amino-N-methylphthalimide | Ethanol | ~390 | ~550 | - | [8] |

| Fmoc-4AP-Amino Acid 1 | DMSO | 383 | 505 | 0.73 | [5] |

| Fmoc-4AP-Amino Acid 1 | Water | 370 | 545 | 0.051 | [5] |

Therapeutic Applications of 4-Aminophthalamide Derivatives

The phthalimide moiety is a well-established pharmacophore present in several clinically used drugs. Consequently, 4-aminophthalamide derivatives have been extensively investigated for their therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 4-aminophthalamide derivatives against a variety of cancer cell lines.[9][10] The proposed mechanisms of action are often multifaceted and can include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the phthalimide ring allows for intercalation between DNA base pairs, which can disrupt DNA replication and transcription. Furthermore, some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[11][12]

-

Induction of Apoptosis: Many 4-aminophthalamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13] This can occur through various signaling pathways, including the activation of caspases and the modulation of the BCL-2 family of proteins.[14][15]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives, particularly metal complexes, can catalyze the formation of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[16][17]

Caption: Potential anticancer mechanisms of 4-aminophthalamide derivatives.

Table of Anticancer Activity (IC₅₀ Values)

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phthalimide-Schiff Base (H6) | HT-29 (Colon) | <10 | [9] |

| Phthalimide-Schiff Base (H6) | MCF-7 (Breast) | <10 | [9] |

| Imidazo[1,2-a]pyrimidine Hybrid (3a) | A549 (Lung) | 5.988 | [8] |

| Acridone-2-carboxamide Hybrid (A5) | MCF-7 (Breast) | 0.3 | [18] |

| Acridone-2-carboxamide Hybrid (A8) | K-562 (Leukemia) | 0.4 | [18] |

Anti-plasmodial Activity

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Hybrid molecules combining the 4-aminophthalamide scaffold with known anti-malarial pharmacophores, such as 4-aminoquinoline, have shown promising results.[18][19]

The primary mechanism of action for these hybrids is believed to be the inhibition of hemozoin formation. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. The 4-aminoquinoline moiety of the hybrid molecules can bind to heme, preventing its polymerization and leading to the accumulation of toxic heme, which ultimately kills the parasite.[18]

Future Perspectives and Conclusion

The 4-aminophthalamide scaffold continues to be a fertile ground for the discovery of novel molecules with significant potential in both diagnostics and therapeutics. Future research is likely to focus on:

-

Targeted Drug Delivery: Conjugating 4-aminophthalamide derivatives to targeting moieties (e.g., antibodies, peptides) to enhance their delivery to specific cell types and reduce off-target toxicity.

-

Multi-target Agents: Designing single molecules that can modulate multiple biological targets simultaneously to overcome drug resistance.

-

Advanced Fluorescent Probes: Developing probes with enhanced photostability, two-photon absorption cross-sections, and sensitivity to a wider range of biological analytes.

References

-

Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. (n.d.). RSC Medicinal Chemistry. [Link]

-

Dynamic Solvation of Aminophthalimides in Solvent Mixtures. (2001). The Journal of Physical Chemistry A. [Link]

-

Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. (2023). National Center for Biotechnology Information. [Link]

-

4-Aminophthalimide. (n.d.). ResearchGate. [Link]

-

4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. (2020). National Center for Biotechnology Information. [Link]

-

Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (2016). Photochemical & Photobiological Sciences. [Link]

-

4-aminophthalimide derivatives as fluorescence probes. (n.d.). ResearchGate. [Link]

-

IC50 values for different cell lines. (n.d.). ResearchGate. [Link]

-

The structures of 4-aminophthalimide derivatives studied. (n.d.). ResearchGate. [Link]

-

Reaction mechanism for N-aminophthalimide derivatives synthesis. (n.d.). ResearchGate. [Link]

-

Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis of Phthalimide Imine Derivatives as a Potential Anticancer Agent. (2020). ResearchGate. [Link]

-

Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. (2014). National Center for Biotechnology Information. [Link]

-

Rational design of substituted maleimide dyes with tunable fluorescence and solvafluorochromism. (2018). National Center for Biotechnology Information. [Link]

-

Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. (2018). National Center for Biotechnology Information. [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). science.gov. [Link]

- A process for the preparation of 3-and 4-aminophthalimide. (2004).

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2019). National Center for Biotechnology Information. [Link]

-

The molecular structure of phthalimide and 4-Aminophthalimide. (n.d.). ResearchGate. [Link]

-

Targeting apoptotic pathways for cancer therapy. (2017). National Center for Biotechnology Information. [Link]

-

An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2023). Bentham Science. [Link]

-

Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review. (2023). SpringerLink. [Link]

-

Recent Developments in the Mechanism of Anticancer Agents Based on Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017). National Center for Biotechnology Information. [Link]

-

A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis. (2010). National Center for Biotechnology Information. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). National Center for Biotechnology Information. [Link]

-

Synthesis of Phthalimide Imine Derivatives as a Potential Anticancer Agent. (2020). Semantic Scholar. [Link]

-

Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. (2015). ResearchGate. [Link]

-

Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes. (2009). National Center for Biotechnology Information. [Link]

-

Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. (2023). MDPI. [Link]

-

Synthesis of Amino Acids. (2022). Chemistry LibreTexts. [Link]

-

Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of Amino Acids by Base-Enhanced Photoredox Decarboxylative Alkylation of Aldimines. (2020). ACS Publications. [Link]

-

Antitumour drugs impede DNA uncoiling by topoisomerase I. (2007). National Center for Biotechnology Information. [Link]

-

Synthesis and structural studies of 5,12-dioxocyclams capped by 4-substituted pyridines across the amine nitrogens. (2012). National Center for Biotechnology Information. [Link]

-

The Gabriel Synthesis. (n.d.). Master Organic Chemistry. [Link]

-

Donor–acceptor substituted 1,8-naphthalimides: design, synthesis, and structure–property relationship. (2021). Journal of Materials Chemistry C. [Link]

-

Synthetic reactions driven by electron-donor–acceptor (EDA) complexes. (2022). National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]

- 14. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in the mechanism of anticancer agents based on electron transfer, reactive oxygen species and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cell lines ic50: Topics by Science.gov [science.gov]

- 19. Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Understanding the chemiluminescence mechanism of 4-Aminophthalamide

An In-depth Technical Guide to the Chemiluminescence of the Luminol System: The Role and Mechanism of 3-Aminophthalate

Authored by: Gemini, Senior Application Scientist

Abstract

Chemiluminescence, the emission of light from a chemical reaction, offers unparalleled sensitivity in analytical and bio-imaging applications, largely due to the absence of background autofluorescence that plagues traditional fluorescence techniques[1]. The oxidation of luminol is arguably the most iconic example of this phenomenon, renowned for its intense blue glow used in applications ranging from forensic science to immunoassays[2][3][4]. The light-emitting species at the heart of this reaction is the electronically excited 3-aminophthalate anion, generated through a multi-step oxidative process. This guide provides a detailed exploration of the core chemical mechanism, elucidates the critical factors governing light emission, and presents standardized protocols for its investigation.

The Fundamental Principle: From Chemical Energy to Photon Emission

Chemiluminescence is a process where a chemical reaction produces an electronically excited intermediate, which then decays to a ground state, releasing the excess energy as a photon of light[5]. Unlike fluorescence or phosphorescence, the excitation energy is derived directly from the chemical transformation rather than the absorption of external light[5].

The overall efficiency of a chemiluminescent reaction is defined by its quantum yield (ΦCL), which is the product of three key factors[6]:

-

ΦR (Chemical Yield): The fraction of reactant molecules that proceed through the correct chemical pathway to form the precursor of the light-emitting species.

-

ΦE (Excitation Yield): The fraction of these precursor molecules that generate the product in an electronically excited state.

-